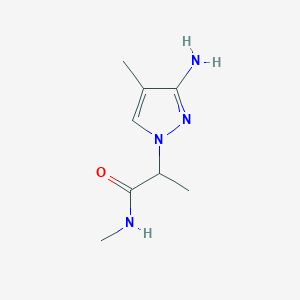

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

Description

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide is a pyrazole derivative characterized by a 3-amino-4-methyl-substituted pyrazole core linked to an N-methylpropanamide group.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)-N-methylpropanamide |

InChI |

InChI=1S/C8H14N4O/c1-5-4-12(11-7(5)9)6(2)8(13)10-3/h4,6H,1-3H3,(H2,9,11)(H,10,13) |

InChI Key |

FHPIWSLQOFLVLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)C(C)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may focus on its potential as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide and selected analogs from recent literature.

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Observations:

Structural Features: The target compound’s 3-amino group contrasts with the 3-oxo substituent in the isoindole dione-containing analog , which likely reduces hydrophilicity in the latter. The N-methylpropanamide side chain in the target compound differs from the phenylpropanamide group in and the pyridin-3-yl moiety in , impacting electronic properties and steric bulk.

Synthetic Complexity :

- The cyclopropylamine derivative was synthesized via a copper(I)-catalyzed coupling (17.9% yield), whereas the target compound’s synthetic route remains unspecified in available data. The low yield in highlights challenges in introducing cyclopropyl groups, a common issue in pyrazole functionalization .

Spectral and Physicochemical Data :

- The target compound lacks reported spectral data, unlike , which includes HRMS and melting point data. This gap may reflect proprietary restrictions or unpublished studies .

Potential Applications: The isoindole dione group in suggests utility in photodynamic therapy or as a fluorescence probe, while the pyridine ring in implies possible kinase inhibition activity. The target compound’s amino and amide groups may favor hydrogen bonding, making it a candidate for enzyme-targeted drug design.

Notes and Limitations

- Data Gaps: The absence of melting point, solubility, and spectral data for this compound limits direct pharmacological or industrial comparisons.

- Synthetic Methodology : Copper-catalyzed reactions (as in ) are standard for pyrazole amination but may require optimization for scalability.

- Biological Activity: No studies on the target compound’s efficacy or toxicity were identified, underscoring the need for further research.

Biological Activity

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylpropanamide, also known by its CAS number 1343970-61-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.22 g/mol

- CAS Number : 1343970-61-5

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of pyrazolo[4,3-e][1,2,4]triazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay demonstrated that these compounds displayed stronger cytotoxic effects than cisplatin, a common chemotherapy drug. Specifically, one derivative increased apoptosis through the activation of caspases and modulation of NF-κB expression, which is crucial in cancer cell survival and proliferation .

The proposed mechanism for the anticancer activity of pyrazole derivatives involves:

- Induction of Apoptosis : Activation of caspases (caspase 9, 8, and 3/7) leading to programmed cell death.

- Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1.

- Inhibition of mTOR Pathway : This pathway is essential for cell growth and proliferation, suggesting that these compounds may hinder cancer cell growth through multiple pathways .

Study on Pyrazole Derivatives

A notable study synthesized various pyrazolo derivatives and tested their effects on cancer cells. The results indicated that certain compounds led to a significant reduction in cell viability in vitro, particularly in aggressive breast cancer lines. The study utilized both MTT assays and flow cytometry to assess the impact on apoptosis and autophagy .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Pyrazolo[4,3-e][1,2,4]triazine Derivative | 1343970-61-5 | MCF-7 | 0.25 | Apoptosis via caspase activation |

| Pyrazolo[4,3-e][1,2,4]triazine Derivative | 1343970-61-5 | MDA-MB-231 | 0.5 | Autophagy induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.